1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde derivatives demonstrate significant potential in antimicrobial and antioxidant applications. A study by Bhat et al. (2016) highlighted the synthesis of 1,2,3-triazolyl pyrazole derivatives, showcasing their broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were effective against bacterial and fungal organisms, with some showing a comparable activity to standard drugs in molecular docking studies (Bhat et al., 2016).
Crystal Structure and α-Glycosidase Inhibition
The compound's crystal structure and its role as an α-glycosidase inhibition agent have been studied. Research by Gonzaga et al. (2016) analyzed the crystal structures of various triazolyl compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, which exhibited significant α-glycosidase inhibition activity. This finding is crucial for developing new therapeutic agents for diseases related to enzyme dysfunction (Gonzaga et al., 2016).
Molecular Rearrangements and Synthesis Applications
The compound's utility in molecular rearrangements and synthesis applications has been demonstrated. L'abbé et al. (1990) explored the structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing the versatility of 1,2,3-triazole-4-carbaldehydes in synthesizing various derivatives. This adaptability is essential for developing new compounds in medicinal chemistry (L'abbé et al., 1990).
Anticancer Potential
Some derivatives of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde have shown promising anticancer properties. A study by Bhat et al. (2016) synthesized triazolyl chalcone derivatives, which exhibited moderate to excellent anti-cancer activities on breast cancer cell lines. These findings suggest a potential application in developing anticancer therapeutics (Bhat et al., 2016).
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDQBFKCXIUUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1487350-26-4 | |
Record name | 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.